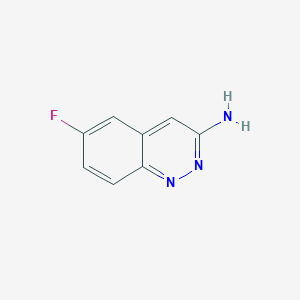
6-Fluorocinnolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorocinnolin-3-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the cinnoline family, which is known for its diverse pharmacological properties. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound for further study.
Méthodes De Préparation
The synthesis of 6-Fluorocinnolin-3-amine can be achieved through various synthetic routes. One common method involves the use of gold-catalyzed amine synthesis by reductive hydroamination of alkynes with nitroarenes . This method provides a blueprint for the general synthesis of amines by catalyst differentiation enabled by triple Au–H/Au+/Au–H relay catalysis. Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction uses boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions.
Analyse Des Réactions Chimiques
6-Fluorocinnolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where boron reagents and palladium catalysts are used to form carbon–carbon bonds.
Applications De Recherche Scientifique
6-Fluorocinnolin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antiviral, antimicrobial, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Fluorocinnolin-3-amine involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a class of compounds similar to this compound, inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with its targets effectively.
Comparaison Avec Des Composés Similaires
6-Fluorocinnolin-3-amine can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds also contain a fluorine atom and exhibit high antibacterial activity by inhibiting bacterial DNA-gyrase.
Pyrimidines: These compounds are known for their anti-inflammatory and antimicrobial properties.
Aminophosphine Oxides: These compounds are used in various chemical reactions and exhibit cytotoxic activity against certain cancer cell lines.
Propriétés
IUPAC Name |
6-fluorocinnolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-8(10)12-11-7/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMRMNWYIVQLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(C=C2C=C1F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














